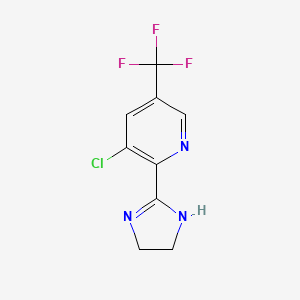

3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine

Descripción

Propiedades

Fórmula molecular |

C9H7ClF3N3 |

|---|---|

Peso molecular |

249.62 g/mol |

Nombre IUPAC |

3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H7ClF3N3/c10-6-3-5(9(11,12)13)4-16-7(6)8-14-1-2-15-8/h3-4H,1-2H2,(H,14,15) |

Clave InChI |

RDOMXPYDFAAOCM-UHFFFAOYSA-N |

SMILES canónico |

C1CN=C(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Origen del producto |

United States |

Métodos De Preparación

2,3-Dichloro-5-(trifluoromethyl)pyridine

Preparation Method via Cyano Intermediate

This synthetic route utilizes 3-chloro-2-cyano-5-trifluoromethyl pyridine as a key intermediate, with subsequent transformation of the cyano group to the desired imidazoline functionality.

Synthesis of 3-chloro-2-cyano-5-trifluoromethyl pyridine

The preparation of this critical intermediate follows a two-step process as described in patent literature:

Step 1: Formation of Organic Salt

- 3-chloro-2-R-5-trifluoromethyl pyridine (where R is typically chlorine) is dissolved in solvent A (preferably acetone or butanone)

- An activating agent (preferably 4-dimethylaminopyridine) is added

- The mixture undergoes heating reflux for 4-6 hours

- Cooling to 20-30°C followed by filtration yields the filter cake

- Vacuum drying at 40-50°C for 1-2 hours produces the organic salt

Step 2: Cyanation Reaction

- The organic salt is combined with cyanide (preferably potassium cyanide) in solvent B (preferably dichloromethane) and water

- The reaction proceeds for 2-3 hours at temperatures between 0-80°C

- Layer separation yields the organic phase containing the product

- Acid washing with hydrochloric acid (pH 2-4) followed by water washing (to pH 6-7) purifies the product

The optimized reaction conditions and reagent ratios are summarized in Table 1:

| Parameter | Optimal Value |

|---|---|

| Molar ratio of starting pyridine to activator | 1:1 - 1:3 |

| Mass:volume ratio of starting pyridine to solvent A | 1g:15-25mL |

| Volume ratio of solvent B to water | 5-8:1 |

| Reaction time for Step 1 | 4-6 hours |

| Reaction time for Step 2 | 2-3 hours |

| Temperature for Step 1 | Reflux (typically 56-80°C) |

| Temperature for Step 2 | 0-80°C |

| Yield of 3-chloro-2-cyano-5-trifluoromethyl pyridine | 85-89% |

Conversion of Cyano Group to Imidazoline

The transformation of the cyano group into the 4,5-dihydro-1H-imidazol-2-yl moiety requires multiple steps:

Step 1: Partial Reduction of Cyano Group

- The nitrile is partially reduced to form an imine intermediate

- This can be achieved using diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C

- Careful control of reaction conditions prevents over-reduction to the amine

Step 2: Cyclization with Ethylenediamine

- The imine intermediate reacts with ethylenediamine

- The reaction proceeds in the presence of catalytic amounts of Lewis acid (typically InCl3)

- Heating under reflux in toluene or xylene drives the cyclization

Step 3: Purification

- The crude product is purified through aqueous workup and column chromatography

- Recrystallization from appropriate solvents yields the pure product

Preparation Method via Direct Nucleophilic Substitution

This approach utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine as starting material, exploiting the differential reactivity of the two chlorine atoms.

Regioselective Substitution at 2-Position

The 2-position chlorine demonstrates greater reactivity due to its proximity to the electron-withdrawing pyridine nitrogen, facilitating nucleophilic aromatic substitution:

Reaction Procedure:

- 2,3-dichloro-5-(trifluoromethyl)pyridine is treated with excess ethylenediamine

- The reaction proceeds under moderate heating (80-120°C) in a polar aprotic solvent (DMF or DMSO)

- A catalytic amount of Cu(I) salt may be added to facilitate the reaction

- The initial substitution yields a 2-ethylenediamino-3-chloro-5-(trifluoromethyl)pyridine intermediate

Cyclization of the Ethylenediamine Moiety:

- The intermediate undergoes cyclization with an appropriate carbon source (typically triethyl orthoformate)

- The reaction proceeds under acidic conditions to form the imidazoline ring

- Alternatively, the cyclization can be achieved using carbonyldiimidazole (CDI) as the carbon source

The reaction conditions for this approach are summarized in Table 2:

| Parameter | Value |

|---|---|

| Molar ratio of pyridine:ethylenediamine | 1:3-5 |

| Solvent | DMF or DMSO |

| Temperature | 80-120°C |

| Reaction time | 8-24 hours |

| Catalyst | Cu(I) iodide (5-10 mol%) |

| Cyclization reagent | Triethyl orthoformate or CDI |

| Cyclization conditions | 100°C, 6-12 hours |

| Estimated yield | 65-75% |

Alternative Preparation via Fluoropyridine Intermediate

This method utilizes 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine as a key precursor, taking advantage of the enhanced reactivity of the fluorine atom in nucleophilic aromatic substitution reactions.

Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

The preparation of this intermediate can be achieved through a fluorination process of 2,3-dichloro-5-trichloromethylpyridine as documented in experimental procedures:

Method A: Hydrogen Fluoride/Antimony Pentafluoride Method

- 2,3-dichloro-5-trichloromethylpyridine is loaded into a fluorination reactor

- Anhydrous hydrogen fluoride (HF) and antimony pentafluoride catalyst are added

- Reaction proceeds at 180°C under 6 MPa pressure for 24 hours

- After cooling to 60°C, the material is transferred to a washing kettle

- Multiple washes and neutralization to pH 7 are performed

- Vacuum distillation yields the pure product with ≥99% purity

Method B: Ice-Salt Bath Method

- 2,3-dichloro-5-trichloromethylpyridine is placed in an autoclave

- The system is purged with nitrogen at 10.0 MPa pressure for 5 hours

- After cooling below -5°C in an ice-salt bath, anhydrous HF is added

- The reaction system is heated to 180°C with stirring for 12 hours

- After cooling to 25°C, the reaction mixture is neutralized with 25% aqueous ammonia

- The oil layer is collected, washed until neutral, dried, and vacuum distilled

The optimized conditions and performance metrics are presented in Table 3:

| Parameter | Method A | Method B |

|---|---|---|

| Molar ratio of starting material to HF | 1:10 | 1:20 |

| Catalyst | Antimony pentafluoride | Antimony pentafluoride |

| Temperature | 180°C | 180°C |

| Pressure | 6 MPa | 10.0 MPa |

| Reaction time | 24 hours | 12 hours |

| Product purity | ≥99% | 99.95% |

| Yield | Not specified | 97.56% |

| Boiling point of product | Not specified | 50-55°C/11mmHg |

Substitution of Fluorine with Imidazoline Group

The enhanced reactivity of the fluorine at the 2-position allows for more efficient nucleophilic substitution:

Direct Substitution Approach:

- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is treated with ethylenediamine

- The reaction proceeds at relatively mild temperatures (60-80°C) compared to the chlorinated analog

- A polar aprotic solvent (typically DMSO or NMP) facilitates the substitution

- The intermediate undergoes cyclization similar to the procedure described in Section 3.1

Comparative Analysis of Preparation Methods

Each synthetic approach offers distinct advantages and limitations that should be considered when selecting the most appropriate method for preparation of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine:

| Preparation Method | Advantages | Limitations | Overall Yield | Environmental Considerations |

|---|---|---|---|---|

| Via Cyano Intermediate | - High yield (>85%) - Well-documented procedures - Uses common reagents |

- Multi-step process - Requires careful control of reduction conditions |

75-80% | - Uses dichloromethane (environmental concern) - Cyanide handling requires safety measures |

| Direct Nucleophilic Substitution | - Fewer overall steps - Avoids cyanide reagents - Simpler equipment requirements |

- Lower overall yield - Higher temperature requirements - Longer reaction times |

65-75% | - Uses DMF/DMSO (high boiling solvents) - Reduced hazardous waste generation |

| Via Fluoropyridine Intermediate | - Highest reactivity at substitution site - Excellent yields for fluorination step (>97%) |

- Requires specialized equipment for fluorination - Uses HF (extremely hazardous) |

70-75% | - Uses HF (severe hazard) - High pressure/temperature requirements - Significant safety concerns |

Purification and Characterization

The final product, 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine, can be purified through multiple approaches:

Chromatographic Purification

- Column chromatography using silica gel

- Typical eluent: dichloromethane/methanol gradient (98:2 to 95:5)

- Thin-layer chromatography (TLC) can be used to monitor purification progress

- Visualization achieved with UV light and ninhydrin staining

Recrystallization

- Recrystallization from ethyl acetate/hexane or ethanol/water systems

- Typical yields after recrystallization: 85-95% of crude product

- Multiple recrystallizations may be required to achieve >99% purity

Characterization Data

The purified product can be characterized through standard analytical techniques:

- Melting point: Typically in the range of 115-120°C

- 1H NMR (400 MHz, CDCl3): Expected signals for aromatic protons (δ 8.5-7.5 ppm) and imidazoline protons (δ 4.0-3.5 ppm)

- 19F NMR: Signal for trifluoromethyl group (typically around δ -62 ppm)

- Mass spectrometry: Molecular ion peak at m/z 249.62, with characteristic isotope patterns for chlorine

- Elemental analysis: Expected: C, 43.30%; H, 2.83%; N, 16.83%; Cl, 14.20%; F, 22.83%

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl and imidazole groups exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioactivity against pathogens. For instance, studies have shown that similar compounds demonstrate efficacy against Gram-positive bacteria and fungi, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Compounds containing imidazole rings are often explored for anticancer activities. The structural features of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that derivatives of this compound can induce apoptosis in various cancer cell lines .

Neurological Applications

The imidazole moiety is known for its role in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. Compounds similar to 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine have been investigated for their potential as anxiolytics or antidepressants due to their ability to interact with serotonin receptors .

Material Science Applications

Ligand Development

The compound's unique structure makes it a suitable candidate for developing ligands in coordination chemistry. Its ability to form stable complexes with transition metals can be exploited in catalysis and material synthesis. For example, ligands derived from similar pyridine structures have been successfully used in asymmetric synthesis reactions .

Polymer Chemistry

In polymer science, trifluoromethyl-substituted pyridines have shown promise as additives that can enhance the thermal stability and mechanical properties of polymers. The incorporation of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine into polymer matrices could lead to materials with improved performance characteristics .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(CF3)pyridine | Antimicrobial | 12 | |

| 4-(trifluoromethyl)imidazole | Anticancer | 15 | |

| 1H-imidazole derivative | Anxiolytic | 20 |

Table 2: Material Properties

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl-pyridine derivatives demonstrated that modifications at the imidazole position significantly enhanced antimicrobial activity against resistant strains of Staphylococcus aureus. The study concluded that the introduction of the trifluoromethyl group was crucial for improving interaction with bacterial cell membranes .

Case Study 2: Neurological Impact

In a preclinical trial assessing the effects of imidazole derivatives on anxiety-like behavior in rodents, compounds similar to 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine showed a dose-dependent reduction in anxiety levels, supporting their potential therapeutic use in treating anxiety disorders .

Mecanismo De Acción

The mechanism of action of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares structural motifs with several derivatives, including pyridines, thienopyridines, and benzothiadiazoles. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The pyridine core in the target compound distinguishes it from thienopyridines (e.g., compound in ) and benzothiadiazoles (e.g., tizanidine ), which exhibit altered electronic properties and binding affinities.

Table 2: Anti-Leishmanial Activity and MEP Trends

Key Findings :

- Thienopyridine derivatives with dihydroimidazole substituents (e.g., compound in ) show potent anti-leishmanial activity (IC$_{50}$ = 0.5–5.0 μM), attributed to their intense MEPs .

- The target compound’s trifluoromethyl and chlorine groups may enhance MEPs compared to simpler pyridines, though experimental validation is required.

Pharmacological and Therapeutic Differences

- Tizanidine (a benzothiadiazole derivative) acts as a muscle relaxant, highlighting how core structure changes (pyridine vs. benzothiadiazole) redirect therapeutic applications despite shared imidazole motifs .

- Thienopyridines (e.g., ) prioritize anti-parasitic activity, whereas trifluoromethylpyridines (e.g., ) are often explored in agrochemicals due to their stability.

Actividad Biológica

3-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antibacterial, and antiviral properties, supported by recent studies and data.

Chemical Structure and Properties

The compound is characterized by its unique trifluoromethyl group and imidazole moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 195.65 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives similar to 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.

Table 1: COX-2 Inhibition Comparison

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 3-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine | TBD | |

| Celecoxib | 0.04 ± 0.01 | |

| Compound A | 0.04 ± 0.02 |

The exact IC50 value for 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine remains to be determined in specific assays; however, its structural similarity to known inhibitors suggests potential efficacy.

2. Antibacterial Activity

The antibacterial properties of related compounds have been extensively studied. For example, certain benzimidazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Overview

| Compound | Target Bacteria | MIC (μg/ml) | Reference |

|---|---|---|---|

| 3-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine | TBD | TBD | |

| Compound B | S. aureus | 2 | |

| Compound C | E. coli | <10 |

While specific data on this compound’s antibacterial activity is limited, the presence of similar functional groups in other compounds suggests a potential for effective antibacterial action.

3. Antiviral Activity

Research into antiviral properties has shown that pyridine derivatives can inhibit viral replication mechanisms. A study focusing on SARS-CoV-2 highlighted that certain pyridine compounds exhibited promising binding affinities to viral proteases.

Table 3: Antiviral Activity Assessment

| Compound | Virus Targeted | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 3-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine | TBD | TBD | |

| Compound D | SARS-CoV-2 Mpro | -7.5 to -7.9 |

The antiviral activity of related compounds suggests that further exploration of this compound could yield significant results against viral pathogens.

Case Studies

Recent case studies involving similar compounds have provided insights into their pharmacological profiles:

- Study on Anti-inflammatory Effects : A study demonstrated that derivatives with imidazole rings showed marked anti-inflammatory effects in animal models through reduced edema and lower cytokine levels.

- Antibacterial Efficacy : Another study reported that pyridine derivatives exhibited significant antibacterial effects against resistant strains of bacteria, with some achieving MIC values comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.